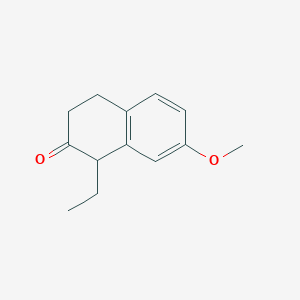

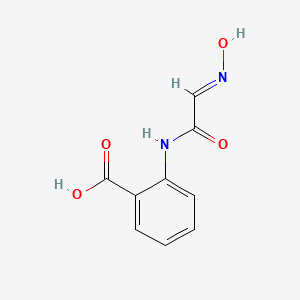

N-(4-ethyl-2-oxo-1,2-dihydroquinolin-7-yl)-5-methylisoxazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-ethyl-2-oxo-1,2-dihydroquinolin-7-yl)-5-methylisoxazole-3-carboxamide, also known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first discovered as a potent inhibitor of the Wnt/β-catenin signaling pathway, which plays a critical role in regulating cell proliferation, differentiation, and apoptosis. In recent years, ESI-09 has gained significant attention as a potential therapeutic agent for a variety of diseases, including cancer, diabetes, and neurodegenerative disorders.

Aplicaciones Científicas De Investigación

Anticancer Activity

- New derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid were synthesized and tested against the breast cancer MCF-7 cell line, demonstrating significant anticancer activity for some compounds when compared to the reference compound Doxorubicin. This indicates the potential of these derivatives in cancer treatment strategies (Gaber et al., 2021).

Antibacterial Activities

- A series of 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids with various heterocyclic substituents, including oxazole rings, showed greater antibacterial activity against Gram-positive organisms than Gram-negative ones, highlighting their potential as antibiotics (Cooper et al., 1990).

Study on N-ethylation Reaction

- The N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide was investigated, revealing insights into the regioselectivity of this process, which is relevant for the synthesis of pharmacologically active compounds (Batalha et al., 2019).

Synthesis of New Quinazolines

- The synthesis of new quinazolines as potential antimicrobial agents was explored, providing valuable information on their chemical properties and potential applications in combating microbial infections (Desai et al., 2007).

Cytotoxic Activity of Carboxamide Derivatives

- Carboxamide derivatives of benzimidazo[2,1-a]isoquinoline and pyrido[3',2':4,5]imidazo[2,1-a]isoquinoline were synthesized and showed cytotoxic activity in a panel of cell lines, indicating their potential as anticancer agents (Deady et al., 2000).

Propiedades

IUPAC Name |

N-(4-ethyl-2-oxo-1H-quinolin-7-yl)-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c1-3-10-7-15(20)18-13-8-11(4-5-12(10)13)17-16(21)14-6-9(2)22-19-14/h4-8H,3H2,1-2H3,(H,17,21)(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZPPLIOBQJNCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=NOC(=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethyl-2-oxo-1,2-dihydroquinolin-7-yl)-5-methylisoxazole-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-yl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2385767.png)

![3,4,5-triethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2385773.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(difluoromethyl)-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2385776.png)

![N-[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2385778.png)

![4-(benzo[d][1,3]dioxol-5-yl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2385779.png)

![(2E)-2-{[(6-methoxypyridin-3-yl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B2385780.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3,3-diphenylpropyl)oxalamide](/img/structure/B2385784.png)

![2-chloro-6-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-1-yl]pyridine](/img/structure/B2385786.png)